molecular formula C19H22BrN3O B4846046 N-(2-bromophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(2-bromophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No. B4846046
M. Wt: 388.3 g/mol
InChI Key: VFUSVQYZTJRHIN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, commonly known as BPP, is a chemical compound that has been widely studied for its potential medical applications. BPP is a piperazine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects on the human body. In

Mechanism of Action

The exact mechanism of action of BPP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. BPP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Biochemical and Physiological Effects
BPP has been found to have several biochemical and physiological effects on the human body. It has been shown to increase serotonin and dopamine levels in the brain, which can improve mood and reduce anxiety and depression. BPP has also been found to have analgesic effects, which can reduce pain. Additionally, BPP has been found to increase BDNF levels, which can promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

BPP has several advantages for lab experiments, including its high purity and efficiency of synthesis. However, there are also limitations to using BPP in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on BPP. One direction is to further explore its potential medical applications, particularly in the treatment of anxiety, depression, and neuropathic pain. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, BPP is a chemical compound that has been widely studied for its potential medical applications. It can be synthesized through various methods and has been found to have unique biochemical and physiological effects on the human body. While there are still limitations and further studies needed, BPP has shown promising results in animal models and has the potential to be a valuable therapeutic agent in the future.

Scientific Research Applications

BPP has been studied for its potential medical applications, particularly in the treatment of anxiety and depression. It has been found to have anxiolytic and antidepressant effects in animal models, and has been shown to increase serotonin and dopamine levels in the brain. BPP has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to have analgesic effects in animal models.

properties

IUPAC Name

N-(2-bromophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c20-17-8-4-5-9-18(17)21-19(24)23-14-12-22(13-15-23)11-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUSVQYZTJRHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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